4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

描述

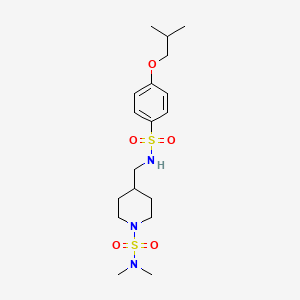

4-((4-Isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative characterized by:

- A piperidine core substituted with two methyl groups at the nitrogen.

- A sulfonamido-methyl group bridging the piperidine and a phenyl ring.

- A 4-isobutoxy substituent on the phenyl ring.

属性

IUPAC Name |

N,N-dimethyl-4-[[[4-(2-methylpropoxy)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O5S2/c1-15(2)14-26-17-5-7-18(8-6-17)27(22,23)19-13-16-9-11-21(12-10-16)28(24,25)20(3)4/h5-8,15-16,19H,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDXPWRLISEQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of this compound, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high levels.

Mode of Action

Febuxostat acts as a non-purine-selective inhibitor of xanthine oxidase. It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase. By inhibiting the activity of this enzyme, Febuxostat reduces the synthesis of uric acid, thereby lowering serum uric acid levels.

Biochemical Pathways

The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, specifically the oxidation of hypoxanthine and xanthine to uric acid. This disruption leads to a decrease in uric acid levels, reducing the risk of gout, a condition associated with hyperuricemia.

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed. It is extensively bound to plasma proteins, particularly albumin. The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases. The elimination half-life of Febuxostat is approximately 5-8 hours, and it is excreted in both urine and feces, mostly as metabolites.

Result of Action

The primary molecular effect of Febuxostat is the reduction of serum uric acid levels. On a cellular level, this can lead to a decrease in the formation of uric acid crystals, which are responsible for the inflammation and pain associated with gout.

Action Environment

The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, as Febuxostat is metabolized by several enzymes that are also involved in the metabolism of other drugs. Additionally, conditions that affect liver function can impact the metabolism and efficacy of Febuxostat. It’s also worth noting that Febuxostat is recommended only for people who cannot tolerate allopurinol, another medication used to treat gout.

生物活性

4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, also referred to as compound 1 , is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonamide and isobutoxy groups. Its structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 2034375-94-3

The molecular formula is , with a molecular weight of approximately 368.45 g/mol.

The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it has been studied for its effects on the synthesis of uric acid, which is relevant in conditions such as gout. The mechanism involves the inhibition of xanthine oxidase, an enzyme critical in uric acid production.

Anticancer Activity

Recent studies have explored the anticancer potential of compound 1. It has shown significant cytotoxic effects against several cancer cell lines, including leukemia and neuroblastoma. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| EU-1 (Leukemia) | 0.3 | |

| NB-1643 (Neuroblastoma) | 0.5 | |

| SHEP1 (Neuroblastoma) | 0.8 |

These results indicate a promising profile for compound 1 as an anticancer agent, particularly in hematological malignancies.

Anti-inflammatory Activity

In addition to its anticancer properties, compound 1 has been investigated for anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. Further studies are needed to elucidate its exact mechanism in this context.

Case Studies

Several case studies have documented the biological effects of compound 1:

- Study on Leukemia Cells :

- Neuroblastoma Treatment :

Research Findings

Research has consistently highlighted the dual role of compound 1 in targeting both cancerous cells and inflammatory pathways. The following points summarize key findings from recent literature:

- Compound 1 exhibits low toxicity towards normal cells while maintaining potent activity against cancer cells.

- Its structure allows for modifications that could enhance potency and selectivity.

- Ongoing research focuses on optimizing pharmacokinetic properties to improve therapeutic efficacy.

相似化合物的比较

Key Structural and Physicochemical Comparisons

Functional Group Impact

- Isobutoxy Group (Target Compound) : Enhances lipophilicity (predicted XLogP ~3.5) compared to nitro (XLogP 2.8 in Compound 14) or sulfonamide-only substituents . This may improve membrane permeability but reduce aqueous solubility.

- Sulfonamide Linkage : The dual sulfonamide groups in the target compound and increase hydrogen-bond acceptor capacity, influencing protein-binding interactions .

Research Findings and Hypotheses

Predicted ADME Properties

Therapeutic Hypotheses

- Anti-inflammatory Applications : Sulfonamides with bulky substituents (e.g., ) often target COX-2; the isobutoxy group may confer selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。